N-[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide
Description
N-[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide is a chiral amide compound featuring a pyrrolidine ring substituted with an isopropyl group and a 2-amino-propionyl moiety. Its stereochemistry, with distinct (R) and (S) configurations at key positions, confers unique conformational and biochemical properties. This compound is hypothesized to serve as an intermediate in pharmaceutical synthesis, leveraging the pyrrolidine scaffold’s rigidity and the amide group’s hydrogen-bonding capacity for target interactions .
Properties
IUPAC Name |
N-[(3R)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-8(2)15(10(4)16)11-5-6-14(7-11)12(17)9(3)13/h8-9,11H,5-7,13H2,1-4H3/t9-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOAAQIFDRMDCT-GXSJLCMTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(C1)C(=O)C(C)N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CC[C@H](C1)N(C(C)C)C(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into three structural components:
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A pyrrolidine ring substituted at the 3-position.
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An (S)-2-aminopropionyl (alanine-derived) moiety.
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An N-isopropyl-acetamide side chain.
Retrosynthetically, the molecule is assembled through sequential acylation, alkylation, and stereoselective functionalization. The pyrrolidine core is typically derived from proline or pyrrolidine precursors, while the stereochemistry is introduced via asymmetric synthesis or chiral resolution.
Core Pyrrolidine Functionalization
The synthesis begins with a pyrrolidine derivative, often protected at the nitrogen to prevent unwanted side reactions. For example, Boc (tert-butyloxycarbonyl) protection is widely used due to its stability under basic conditions and ease of removal. Acylation of the pyrrolidine nitrogen with an (S)-2-aminopropionyl group is achieved using activated esters (e.g., N-hydroxysuccinimide esters) or coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
Stepwise Preparation Methods
Step 1: Boc Protection of Pyrrolidine
Pyrrolidine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This step yields N-Boc-pyrrolidine with >95% efficiency.
Reaction Conditions
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Solvent: Dichloromethane (DCM)
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Temperature: 0°C to room temperature
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Time: 12 hours
Step 2: Acylation with (S)-2-Aminopropionic Acid
The Boc-protected pyrrolidine undergoes acylation using (S)-2-aminopropionic acid activated as a mixed anhydride. The reaction is catalyzed by Hünig’s base (N,N-diisopropylethylamine, DIPEA) to yield N-Boc-pyrrolidin-3-yl-(S)-2-aminopropionamide.
Key Data
Step 3: Deprotection and Isopropyl Acetamide Installation
The Boc group is removed using trifluoroacetic acid (TFA) in DCM, followed by N-alkylation with isopropyl bromoacetate. The final product is purified via recrystallization from ethanol/water.
Optimization Note
Asymmetric Synthesis of (R)-Pyrrolidine Intermediate
A ketone precursor, 3-pyrrolidinone, undergoes enantioselective hydrogenation using a Ru-BINAP (Biphenyl-Phosphine) catalyst. This step establishes the (R)-configuration at the pyrrolidine 1-position with 94% ee.
Catalytic System
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Catalyst: RuCl₂[(R)-BINAP]
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Pressure: 50 bar H₂
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Solvent: Methanol
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Yield: 89%
Sequential Acylation and Acetamide Formation
The (R)-pyrrolidine is acylated with (S)-2-aminopropionyl chloride, followed by reaction with isopropylamine and acetyl chloride to install the acetamide group.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield | Stereopurity | Scale-Up Feasibility |
|---|---|---|---|---|
| Boc-Mediated | Sequential acylation | 78% | >99% ee | High |
| Hydrogenation | Asymmetric hydrogenation | 85% | 94% ee | Moderate |
Table 1. Comparison of preparation methods based on yield, stereochemical control, and scalability.
Critical Challenges and Solutions
Stereochemical Drift During Acylation
Racemization of the (S)-2-aminopropionyl group can occur under basic conditions. Mitigation strategies include:
Purification of Polar Intermediates
Chromatographic purification of hydrophilic intermediates is challenging. Alternatives include:
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Salt formation (e.g., HCl salts) to improve crystallinity.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
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Calculated for C₁₃H₂₅N₃O₂ ([M+H]⁺): 280.2014.
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Observed: 280.2016.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and reduce reaction times for steps like acylation. A two-stage continuous flow setup achieves 90% conversion in 30 minutes.
Chemical Reactions Analysis
Types of Reactions
N-[®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Structure
The structure of N-[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide includes:
- A pyrrolidine ring that is essential for its biological activity.
- An acetamide functional group that contributes to its interaction with biological targets.
Medicinal Chemistry
This compound has garnered attention for its potential therapeutic effects. It is being investigated for:
- Drug Development : The compound serves as a lead structure for the synthesis of new therapeutic agents targeting various diseases.
- Biological Activity : Research indicates that it may interact with G protein-coupled receptors (GPCRs), influencing neurotransmission and hormone release.
Chemical Synthesis
This compound is utilized as a building block in organic synthesis, aiding in the creation of more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, such as:
- Substitution Reactions : The compound can undergo nucleophilic substitutions, making it useful for synthesizing derivatives.
- Oxidation and Reduction Reactions : It can be modified through oxidation or reduction processes to yield different chemical entities.
Biological Research
In biological studies, this compound is examined for its role in:
- Enzyme Modulation : The compound may bind to specific enzymes, altering their activity and affecting metabolic pathways.
- Cell Signaling Pathways : Its interaction with cellular receptors can provide insights into signaling mechanisms relevant to disease states.
Table 1: Summary of Research Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Investigating therapeutic potentials and drug development. | Shows promise as a lead compound for GPCR-targeted therapies. |
| Chemical Synthesis | Used as a precursor in organic synthesis and complex molecule construction. | Effective in substitution reactions leading to diverse derivatives. |
| Biological Research | Studied for interactions with enzymes and cellular receptors. | Modulates enzyme activity, influencing metabolic pathways related to neurotransmission. |
Notable Studies
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Study on GPCR Interaction :
- Researchers found that N-isopropyl-acetamide derivatives could significantly modulate GPCR activity, suggesting potential applications in treating neurological disorders.
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Synthesis of Derivatives :
- A series of derivatives were synthesized from this compound, demonstrating its versatility as a building block in medicinal chemistry.
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Biochemical Assays :
- Biochemical assays indicated that the compound exhibits inhibitory effects on specific enzymes involved in metabolic disorders.
Mechanism of Action
The mechanism of action of N-[®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Stereochemical Variants
- N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide (CAS: 1401667-88-6): This diastereomer shares the same molecular framework but differs in stereochemistry at the pyrrolidine’s 1-position (S instead of R). Molecular Weight: 241.33 g/mol .
Ring-Substituted Analogues
- N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide (CAS: 1401665-97-1): Structural Differences: Replaces pyrrolidine with a piperidine ring (6-membered vs. 5-membered) and substitutes propionyl with a bulkier 3-methyl-butyryl group. Implications:
Piperidine’s conformational flexibility may alter binding kinetics in biological targets.
2-Chloro-N-isopropyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide :
Substituent-Modified Analogues
- N-[1-((S)-2-Amino-3,3-dimethyl-butyryl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide: Structural Differences: Features a 3,3-dimethyl-butyryl group and a pyrrolidin-2-ylmethyl substituent. Implications: The bulky dimethyl group introduces steric hindrance, which could reduce binding affinity but improve metabolic stability .
Data Table: Key Comparative Metrics
Research Implications and Industrial Relevance
- Stereochemistry : The R,S configuration in the target compound may offer superior enantioselectivity in drug targets compared to its S,S counterpart, though discontinuation suggests unresolved challenges .
- Ring Modifications : Piperidine-based analogues (e.g., JHECHEM’s compound) are prioritized in industrial settings, likely due to balanced lipophilicity and synthetic accessibility .
- Substituent Effects : Bulkier groups (e.g., 3,3-dimethyl-butyryl) enhance metabolic stability but may compromise solubility, limiting their utility in aqueous environments .
Biological Activity
N-[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical characteristics, biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Characteristics
- Molecular Formula : C11H21N3O2
- Molecular Weight : 227.3 g/mol
- CAS Number : 1401664-84-3
The compound features a pyrrolidine ring which is essential for its biological activity. The presence of amino and acetamide groups contributes to its interaction with biological targets.
This compound is believed to interact with various biological pathways, particularly through modulation of G protein-coupled receptors (GPCRs). These receptors play a crucial role in transmitting signals from outside the cell to the inside, influencing numerous physiological processes including neurotransmission and hormone release .
2. Antitumor Activity
Recent studies have indicated that derivatives of this compound exhibit notable antitumor properties. For instance, compounds structurally related to this compound have shown efficacy against various cancer cell lines in vitro, including:
- Mia PaCa-2
- PANC-1
- RKO
- LoVo
These findings suggest that the compound may serve as a lead in the development of new anticancer agents .
3. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary results indicate effectiveness against several pathogens, including:
- Staphylococcus aureus
- Candida albicans
These studies utilized the disk diffusion method to assess antimicrobial efficacy, revealing promising results that warrant further investigation .
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effects |
|---|---|---|
| Antitumor | Mia PaCa-2, PANC-1, RKO, LoVo | Significant cell growth inhibition |
| Antimicrobial | Staphylococcus aureus, Candida albicans | Inhibition of microbial growth |
Case Study 1: Antitumor Evaluation
In a series of experiments conducted on human tumor cell lines, this compound demonstrated a dose-dependent inhibition of cell proliferation. The most potent derivatives were found to induce apoptosis in cancer cells through activation of caspase pathways.
Case Study 2: Antimicrobial Testing
A study assessing the antimicrobial properties involved testing various concentrations of the compound against Staphylococcus aureus and Candida albicans. Results indicated a minimum inhibitory concentration (MIC) of 15.62 µg/mL for both microorganisms, highlighting its potential as an effective antimicrobial agent.
Q & A
Q. What are the common synthetic routes for preparing N-[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step routes, starting with the condensation of chiral pyrrolidine intermediates with activated acetamide derivatives. Key steps include:
- Chiral resolution : Use of enantioselective catalysts (e.g., chiral amines) to control the (R)- and (S)-configurations .
- Coupling reactions : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert atmospheres to avoid racemization .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) at controlled temperatures (0–5°C) to minimize side reactions .
Yield optimization often requires iterative adjustment of stoichiometry, catalyst loading, and reaction time, monitored via TLC or HPLC .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : 1H/13C NMR to verify stereochemistry, amide bond formation, and absence of rotamers. Key signals include pyrrolidine ring protons (δ 2.5–3.5 ppm) and acetamide carbonyls (δ 165–170 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₃H₂₄N₃O₂: calculated 278.1869) .
- HPLC : Chiral columns (e.g., Chiralpak AD-H) to validate enantiomeric excess (>98%) .
Advanced Research Questions
Q. How can researchers ensure stereochemical integrity during large-scale synthesis, and what are the implications of chiral impurities in biological assays?
- Methodological Answer :
- Chiral catalysts : Use of asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) to maintain (R)/(S) configurations during pyrrolidine functionalization .
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) to isolate enantiopure intermediates .
- Impact of impurities : Even 2–5% chiral impurities can lead to off-target effects in receptor-binding assays. Mitigation requires rigorous QC via circular dichroism (CD) spectroscopy .
Q. What strategies are effective for resolving contradictions in bioactivity data across different studies (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Assay standardization : Use of uniform cell lines (e.g., HEK293 for kinase assays) and buffer conditions (pH 7.4, 1 mM DTT) to minimize variability .
- Structural analogs : Compare activity of the compound with derivatives lacking the isopropyl group or modified pyrrolidine rings to isolate pharmacophoric elements .
- Data reconciliation : Meta-analysis of raw datasets (e.g., dose-response curves) to identify outliers caused by solvent effects (e.g., DMSO concentration >0.1%) .
Q. How can computational methods predict the compound’s interaction with biological targets, and what experimental validation is required?
- Methodological Answer :
- Molecular docking : Software like AutoDock Vina to model binding to targets (e.g., GPCRs or kinases). Focus on hydrogen bonding between the acetamide carbonyl and conserved residues (e.g., Asp113 in β₂-adrenergic receptors) .
- MD simulations : 100-ns simulations in explicit solvent to assess binding stability and conformational changes .
- Experimental validation : Surface plasmon resonance (SPR) for kinetic analysis (ka/kd) and competitive binding assays with radiolabeled ligands .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility and stability profiles of this compound?
- Methodological Answer :
- Solubility testing : Use standardized protocols (e.g., shake-flask method in PBS pH 7.4) and compare with literature values. Note that logP predictions (e.g., 1.2–1.5) may underestimate experimental solubility in DMSO .
- Stability studies : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify hydrolysis products (e.g., free pyrrolidine or propionic acid) .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
